Cas no 7250-52-4 (4-Methylnicotinamide)
4-Methylnicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-3-pyridinecarboxamide
- 4-Methylnicotinamide
- 4-methylpyridine-3-carboxamide
- 4-methyl-nicotinamide
- 4-methyl-nicotinic acid amide
- 4-Methyl-nicotinsaeure-amid
- 4-Methyl-pyridin-carbonsaeure-(3)-amid
- NS00037374
- 3-Pyridinecarboxamide, 4-methyl-
- CHEMBL1501622
- AKOS004907409
- CS-0061336
- MLS000737610
- SMR000393781
- MFCD00234322
- FT-0713376
- 3-Pyridinecarboxamide,4-methyl-(9CI)
- NSC 30041
- NSC-30041
- SB53849
- DTXSID90222815
- NSC30041
- TS-01752
- HMS2748O15
- SCHEMBL1265706
- AMY33286
- 7250-52-4
- (2-BUTYL-1-BENZOFURAN-3-YL)-[4-(2-ETHYLAMINOETHOXY)-3,5-DIIODOPHENYL]METHANONE
- NCGC00246926-01
- BDBM50389436
- AC-907/25004678
- A10183
- DB-074572
-
- MDL: MFCD00234322
- Inchi: 1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
- InChI Key: SXKLOQCGXUTBNP-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1C)N
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
Experimental Properties
- Density: 1.157
- Melting Point: 102-105ºC
- Boiling Point: 294.1 °C at 760 mmHg
- Flash Point: 131.6 °C
- Refractive Index: 1.561
- PSA: 56.97000
- LogP: 1.37310
4-Methylnicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylnicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ES847-250mg |
4-Methylnicotinamide |
7250-52-4 | 95+% | 250mg |
2027CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ES847-100mg |
4-Methylnicotinamide |
7250-52-4 | 95+% | 100mg |
921CNY | 2021-05-07 | |
| Fluorochem | 068533-250mg |
4-Methylnicotinamide |
7250-52-4 | 95% | 250mg |
£113.00 | 2022-03-01 | |
| Fluorochem | 068533-1g |
4-Methylnicotinamide |
7250-52-4 | 95% | 1g |
£205.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ES847-200mg |
4-Methylnicotinamide |
7250-52-4 | 95+% | 200mg |
279.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ES847-50mg |
4-Methylnicotinamide |
7250-52-4 | 95+% | 50mg |
111.0CNY | 2021-07-10 | |
| TRC | M321165-500mg |
4-Methylnicotinamide |
7250-52-4 | 500mg |
$ 184.00 | 2023-09-07 | ||
| TRC | M321165-5g |
4-Methylnicotinamide |
7250-52-4 | 5g |
$ 1455.00 | 2023-09-07 | ||
| Chemenu | CM132213-1g |
4-methylnicotinamide |
7250-52-4 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM132213-250mg |
4-methylnicotinamide |
7250-52-4 | 95% | 250mg |
$61 | 2024-07-24 |
4-Methylnicotinamide Related Literature
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A. C. Lovesey,W. C. J. Ross J. Chem. Soc. B 1969 192
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M. Jarman,W. C. J. Ross J. Chem. Soc. C 1969 199
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Jenson Verghese,Caleb J. Kong,Daniel Rivalti,Eric C. Yu,Rudy Krack,Jesus Alcázar,Julie B. Manley,D. Tyler McQuade,Saeed Ahmad,Katherine Belecki,B. Frank Gupton Green Chem. 2017 19 2986
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Iredia D. Iyamu,Rong Huang RSC Med. Chem. 2021 12 1254
Additional information on 4-Methylnicotinamide
4-Methylnicotinamide and Its Significance in Modern Research: A Comprehensive Overview
4-Methylnicotinamide, a derivative of nicotinamide (niacinamide), is a compound with the CAS number 7250-52-4. This compound has garnered significant attention in the field of chemical and biomedical research due to its diverse biological activities and potential therapeutic applications. The molecular structure of 4-Methylnicotinamide features a pyridine ring substituted with an amide group and a methyl group at the 4-position, which contributes to its unique chemical properties and biological interactions.
The importance of 4-Methylnicotinamide in contemporary research stems from its multifaceted roles in cellular metabolism, inflammation, and neuroprotection. Recent studies have highlighted its potential as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous enzymatic reactions. The ability of 4-Methylnicotinamide to enhance NAD+ levels has led to investigations into its effects on aging, metabolic disorders, and neurodegenerative diseases.
In the realm of cardiovascular health, 4-Methylnicotinamide has been studied for its potential to modulate lipid metabolism and reduce oxidative stress. Research indicates that this compound may help in lowering low-density lipoprotein (LDL) cholesterol levels and improving endothelial function. These findings suggest that 4-Methylnicotinamide could be a valuable adjunct therapy for managing cardiovascular risks associated with hyperlipidemia.
The anti-inflammatory properties of 4-Methylnicotinamide have also been a focus of recent investigations. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity makes 4-Methylnicotinamide a promising candidate for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its metabolic and inflammatory effects, 4-Methylnicotinamide has shown potential in neuroprotection. Preclinical studies suggest that it may help protect against neurodegenerative diseases by mitigating oxidative damage and enhancing neuronal survival. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis and characterization of 4-Methylnicotinamide have also advanced significantly, thanks to innovations in chemical synthesis techniques. Modern methodologies have enabled researchers to produce high-purity forms of this compound, facilitating more accurate and reliable biological studies. The development of novel synthetic routes has not only improved yield but also reduced costs, making 4-Methylnicotinamide more accessible for large-scale research applications.
The pharmacokinetic profile of 4-Methylnicotinamide is another area of active investigation. Studies have explored its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it interacts with biological systems. These insights are crucial for optimizing dosing regimens and minimizing potential side effects. Additionally, the discovery of metabolites derived from 4-Methylnicotinamide has provided valuable information about its biotransformation pathways within the body.
The safety profile of 4-Methylnicotinamide has been assessed through preclinical toxicology studies, which have generally reported low toxicity at relevant doses. However, further research is needed to fully understand any long-term effects or potential interactions with other medications. Clinical trials are ongoing to evaluate the safety and efficacy of 4-Methylnicotinamide in various therapeutic contexts, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
The future directions for research on 4-Methylnicotinamide are promising, with ongoing studies exploring its role in precision medicine. By understanding genetic variations that influence how individuals respond to this compound, researchers aim to develop personalized treatment strategies that maximize benefits while minimizing risks. Additionally, investigations into combination therapies involving 4-Methylnicotinamide with other bioactive molecules are expected to yield new insights into synergistic effects that could enhance therapeutic outcomes.
In conclusion, 4-Methylnicotinamide (CAS no 7250-52-4) is a versatile compound with significant implications for modern biomedical research. Its ability to modulate NAD+ levels, reduce inflammation, improve cardiovascular health, and protect against neurodegenerative diseases makes it a compelling candidate for therapeutic development. As research continues to uncover new applications and refine synthetic methods, the potential benefits of this compound are likely to expand further.
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